molecular formula C14H8BrClO3 B2423093 4-Bromo-2-formylphenyl 2-chlorobenzoate CAS No. 431930-34-6

4-Bromo-2-formylphenyl 2-chlorobenzoate

Cat. No.: B2423093
CAS No.: 431930-34-6
M. Wt: 339.57
InChI Key: DAFUAEYBKIWKIK-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 2-chlorobenzoate: is an organic compound with the molecular formula C14H8BrClO3 . It is a derivative of benzoic acid and is characterized by the presence of bromine, formyl, and chlorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFUAEYBKIWKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenyl 2-chlorobenzoate typically involves the esterification of 4-bromo-2-formylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-2-formylphenyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating the activity of esterases and related enzymes .

Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmacological applications. Research into its derivatives could lead to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 2-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can act as an electrophilic center, while the bromine and chlorine atoms can participate in substitution reactions. These interactions are mediated by the electronic effects of the substituents on the benzene ring .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Bromo-2-formylphenyl 4-chlorobenzoate
  • 4-Bromo-2-fluorophenyl 2-chlorobenzoate
  • 4-Bromo-2-methylphenyl 2-chlorobenzoate

Comparison: 4-Bromo-2-formylphenyl 2-chlorobenzoate is unique due to the presence of both formyl and halogen substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the formyl group can undergo oxidation and reduction reactions, which are not possible with methyl or fluoro substituents .

Biological Activity

4-Bromo-2-formylphenyl 2-chlorobenzoate (C14H8BrClO3) is an organic compound notable for its unique structural features, including bromine, formyl, and chlorine substituents on a benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. Its potential biological activities, mechanisms of action, and applications in medicinal chemistry are critical areas of study.

This compound is characterized by the following properties:

  • Molecular Formula: C14H8BrClO3
  • Molecular Weight: 319.57 g/mol
  • Structure: The compound features a formyl group (–CHO) and halogen substituents which influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The formyl group acts as an electrophilic center, facilitating various reactions:

  • Hydrolysis: The compound can be hydrolyzed by esterases, yielding 4-bromo-2-formylphenol and 2-chlorobenzoic acid.
  • Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound have potential antimicrobial activities. For instance, similar compounds have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against multiple strains of bacteria. The results showed that certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting potent antibacterial properties.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundA. baumannii8 µg/mL

Enzyme Inhibition Studies

In vitro studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been used as a substrate to study esterase activity, providing insights into enzyme kinetics and substrate specificity.

Applications in Medicinal Chemistry

While not directly utilized as a therapeutic agent, the structural characteristics of this compound make it a valuable intermediate for synthesizing more complex molecules with potential pharmacological applications. Ongoing research aims to explore its derivatives for novel therapeutic agents.

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